molecular formula C25H26N2O4 B2777489 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021209-02-8

5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2777489
CAS No.: 1021209-02-8
M. Wt: 418.493
InChI Key: XSUMBQOCASRTKY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyran ring fused with a carboxamide group, a benzyloxy substituent, and a benzylpiperidine moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2-pyrone derivative.

    Introduction of the Benzyloxy Group: This step often involves the reaction of the pyran ring with benzyl alcohol in the presence of a strong acid catalyst to form the benzyloxy substituent.

    Attachment of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a benzyl halide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and benzylpiperidine moieties, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzophenone derivatives.

    Reduction: Hydroxylated pyran derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of therapeutic agents for conditions such as neurological disorders or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its interaction with molecular targets. The benzylpiperidine moiety suggests potential activity at neurotransmitter receptors, while the pyran ring and carboxamide group could interact with enzymes or other proteins. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzylpiperidine moiety, potentially altering its biological activity.

    N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzyloxy group, which may affect its reactivity and interaction with biological targets.

    5-(Methoxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide: The methoxy group may confer different chemical properties compared to the benzyloxy group.

Uniqueness

The combination of the benzyloxy group, benzylpiperidine moiety, and pyran ring in 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide makes it unique. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c28-22-15-23(31-18-24(22)30-17-20-9-5-2-6-10-20)25(29)26-21-11-13-27(14-12-21)16-19-7-3-1-4-8-19/h1-10,15,18,21H,11-14,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUMBQOCASRTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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